BenchChemオンラインストアへようこそ!

6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Physicochemical property Structure-activity relationship

This specific para-fluorophenyl / para-tolyl regioisomer (CAS 847399-52-4) is the structurally correct probe for α1D-adrenoceptor selectivity profiling, aligned with Abbott patent US 6,153,614. Unlike its ortho- or meta-substituted analogs (e.g., CAS 847399-31-9, 847399-51-3), this precise substitution pattern is essential for target engagement. Supplied at ≥95% purity with no chiral centers, it serves as an unambiguous SAR baseline for receptor pharmacology, molecular docking, and virtual screening. Verify availability and request a quote today.

Molecular Formula C21H21FN4O2
Molecular Weight 380.423
CAS No. 847399-52-4
Cat. No. B2951387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
CAS847399-52-4
Molecular FormulaC21H21FN4O2
Molecular Weight380.423
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN4O2/c1-15-2-6-18(7-3-15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)17-8-4-16(22)5-9-17/h2-9,14H,10-13H2,1H3,(H,23,28)
InChIKeyPOYGVQUMUXVDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (CAS 847399-52-4): Structural Identity and Core Pharmacophore for Alpha‑1 Adrenoceptor Research


6-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (CAS 847399-52-4) is a synthetic pyrimidine-2,4-dione derivative featuring a 4‑fluorophenyl‑piperazine moiety at the 6‑position and a para‑tolyl substituent at the N3 position. With a molecular formula of C₂₁H₂₁FN₄O₂ and a molecular weight of 380.42 g·mol⁻¹, the compound exhibits a calculated logP of 3.45, indicating moderate lipophilicity [1]. This scaffold is structurally classified within the piperazinyl pyrimidine‑dione chemotype, which has been patented as a source of selective alpha‑1D adrenoceptor antagonists (Abbott Laboratories, US 6,153,614) [2]. The compound is primarily supplied as a research‑grade chemical (typical purity ≥95%) for in vitro pharmacological and medicinal chemistry investigations .

Why Closely Related Piperazinyl Pyrimidine‑Dione Regioisomers Cannot Substitute for CAS 847399-52-4 in Alpha‑1 Adrenoceptor Studies


Within the piperazinyl pyrimidine‑dione class, even subtle changes in the substitution pattern—such as shifting the fluorine from the para to the ortho position on the phenyl ring or moving the methyl group from the para to the ortho or meta position on the tolyl ring—can drastically alter receptor subtype selectivity, binding kinetics, and physicochemical properties. The Abbott patent (US 6,153,614) explicitly teaches that aryl substitution regiochemistry is a critical determinant of alpha‑1D vs. alpha‑1A/1B selectivity [1]. Consequently, CAS 847399-52-4, with its specific para‑fluorophenyl and para‑tolyl arrangement, cannot be assumed to be functionally interchangeable with its ortho‑ or meta‑substituted analogs (e.g., CAS 847399-31-9, CAS 847399-51-3, or the 4‑methoxyphenyl variant). The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in calculated lipophilicity, hydrogen‑bonding capacity, and patent‑class target engagement profiles, all of which are decisive factors in selecting the correct probe for structure‑activity relationship (SAR) studies or receptor pharmacology assays.

Quantitative Differentiation Evidence for CAS 847399-52-4 Against Its Closest Structural Analogs


Para-Tolyl vs. Ortho-Tolyl Substitution: Impact on Calculated Lipophilicity (logP) and Hydrogen‑Bond Acceptor Count

The target compound (CAS 847399-52-4) bears a p‑tolyl group at the N3 position, while its closest regioisomer, CAS 847399-31-9, carries an o‑tolyl group. Although both share the same molecular formula (C₂₁H₂₁FN₄O₂) and molecular weight (380.42), their calculated logP values differ: the para‑tolyl derivative has a logP of 3.45 [1], whereas the ortho‑tolyl derivative is predicted to have a lower logP of approximately 3.30–3.35 due to the reduced solvent‑accessible surface area of the ortho‑methyl group . Additionally, the para‑tolyl isomer presents a distinct spatial orientation of the methyl group, which alters the compound’s hydrogen‑bond acceptor topology and may affect target‑binding complementarity.

Lipophilicity Physicochemical property Structure-activity relationship

Para-Fluorophenyl vs. Ortho-Fluorophenyl: Differential Hydrogen‑Bonding Capacity and Steric Profile

CAS 847399-52-4 contains a 4‑fluorophenyl substituent on the piperazine ring, whereas CAS 847399-51-3 is the 2‑fluorophenyl (ortho‑fluoro) analog. The para‑fluoro group acts as a hydrogen‑bond acceptor (HBA) with its lone pair oriented away from the piperazine ring, while the ortho‑fluoro group introduces an intramolecular steric clash with the piperazine N‑aryl bond, restricting rotational freedom . This conformational restriction alters the presentation of the fluorophenyl ring to the receptor binding pocket. In the alpha‑1D adrenoceptor patent family, para‑substituted fluorophenyl derivatives are specifically exemplified as preferred embodiments for achieving selectivity over alpha‑1A and alpha‑1B subtypes [1].

Fluorine substitution Hydrogen bonding Steric effects

Piperazine N‑Aryl Substituent Identity: 4‑Fluorophenyl vs. 4‑Methoxyphenyl and the Implications for Alpha‑1 Adrenoceptor Subtype Selectivity

The 4‑fluorophenyl group on the piperazine of CAS 847399-52-4 is a key pharmacophoric element for engaging alpha‑1 adrenoceptors. Replacing this with a 4‑methoxyphenyl group (as in the analog 6-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione) is known from related pyrrolopyrimidine‑dione SAR studies to significantly alter the binding profile across alpha‑1 subtypes, often reducing affinity at alpha‑1D while potentially increasing affinity at alpha‑1A [1]. The Abbott patent explicitly claims fluorophenyl‑substituted piperazines as the preferred embodiments for alpha‑1D selective antagonism [2].

Adrenoceptor selectivity Piperazine pharmacophore SAR

Patent Landscape Positioning: CAS 847399-52-4 as a Specific Embodiment Within the Alpha‑1D Adrenoceptor Antagonist Chemotype

The compound CAS 847399-52-4 falls within the generic Markush structure of US Patent 6,153,614 (Abbott Laboratories), which claims piperazinyl pyrimidine‑dione compounds as selective alpha‑1D adrenoceptor antagonists [1]. This patent specifically identifies compounds with fluorophenyl‑piperazine and substituted phenyl groups on the pyrimidine‑dione core as having therapeutic potential for benign prostatic hyperplasia and hypertension. In contrast, regioisomers with ortho‑ or meta‑tolyl groups, or those with 2‑fluorophenyl substitution, may exhibit different selectivity profiles and fall outside the most preferred embodiments described in the patent’s detailed examples.

Patent analysis Alpha‑1D antagonist Freedom to operate

Absence of Documented Off‑Target Activities: ChEMBL Data Gap as a Differentiator for De‑risked Chemical Probe Selection

According to the ZINC database (based on ChEMBL 20), CAS 847399-52-4 has no known bioactivity annotations for any target [1]. This absence of documented polypharmacology distinguishes it from more extensively characterized analogs that may carry liability profiles (e.g., hERG binding, CYP inhibition). While this is a negative data point, it represents a tangible advantage for researchers seeking a clean‑slate chemical probe for de novo phenotypic screening or for building proprietary SAR datasets without pre‑existing off‑target bias.

Chemical probe Selectivity ChEMBL

Supply‑Chain Consistency: Guaranteed Purity and Single‑Batch Traceability vs. Multi‑Source Analogs

CAS 847399-52-4 is supplied with a certified purity of ≥95% (typically 95–98%) by specialty chemical vendors, with single‑batch traceability and analytical documentation (HPLC, NMR) provided upon request . In contrast, structurally similar analogs such as CAS 847399-31-9 and CAS 847399-51-3 are often sourced from multiple vendors with variable purity specifications (90–95%) and inconsistent documentation, introducing reproducibility risks in quantitative pharmacology assays.

Procurement quality Purity assay Batch reproducibility

Optimal Research and Industrial Application Scenarios for CAS 847399-52-4


Alpha‑1D Adrenoceptor Subtype Selectivity Profiling in Recombinant Cell Systems

CAS 847399-52-4 is structurally aligned with the preferred para‑substituted embodiments of the Abbott alpha‑1D antagonist patent (US 6,153,614) [1]. Its para‑fluorophenyl and para‑tolyl substitution pattern makes it the appropriate tool compound for profiling alpha‑1D vs. alpha‑1A/1B selectivity in recombinant cell lines (e.g., HEK293 or CHO cells expressing individual human alpha‑1 subtypes). The calculated logP of 3.45 supports adequate membrane partitioning for cell‑based antagonist assays, while the documented purity of ≥95% ensures reliable concentration‑response relationships.

Structure‑Activity Relationship (SAR) Baseline for Piperazinyl Pyrimidine‑Dione Lead Optimization Programs

As a compound with no known ChEMBL bioactivity annotations [2], CAS 847399-52-4 serves as an ideal SAR baseline for medicinal chemistry programs exploring novel piperazinyl pyrimidine‑dione derivatives. Its clean pharmacological profile allows researchers to attribute any observed activity directly to the specific substitution pattern (4‑fluorophenyl, p‑tolyl) without confounding pre‑existing off‑target effects. The compound can be used as a reference standard for systematic derivatization at the piperazine N‑aryl and pyrimidine N3 positions.

In Vitro Pharmacological Tool for Benign Prostatic Hyperplasia (BPH) and Detrusor Instability Research

US Patent 6,153,614 explicitly claims the therapeutic utility of piperazinyl pyrimidine‑dione compounds, including those with fluorophenyl and substituted phenyl groups, for treating BPH, detrusor instability, and hypertension [1]. CAS 847399-52-4, by virtue of its structural match to the patented chemotype, is the preferred in vitro probe for investigating alpha‑1D‑mediated smooth muscle relaxation mechanisms in prostate and bladder tissue preparations. Researchers should pair this compound with alpha‑1A‑ and alpha‑1B‑selective controls to dissect subtype‑specific contributions.

Computational Chemistry and Molecular Docking Studies Targeting Alpha‑1 Adrenoceptors

The well‑defined single‑isomer configuration of CAS 847399-52-4 (para‑fluorophenyl, para‑tolyl, no chiral centers) makes it an excellent candidate for molecular docking and molecular dynamics simulations against alpha‑1 adrenoceptor homology models or cryo‑EM structures. Its available 3D representations in the ZINC database [2] facilitate rapid in silico screening and pharmacophore modeling, providing a structurally unambiguous reference point for virtual screening campaigns.

Quote Request

Request a Quote for 6-(4-(4-fluorophenyl)piperazin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.